molecular formula C30H32O15 B12301073 6'-O-Galloylalbiflorin

6'-O-Galloylalbiflorin

Cat. No.: B12301073
M. Wt: 632.6 g/mol
InChI Key: NKYKOCKNAQIWRZ-UHFFFAOYSA-N
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Description

6'-O-Galloylalbiflorin (CAS: 929042-36-4) is a monoterpene glycoside derivative isolated from the roots of Paeonia lactiflora (white peony), a plant widely used in traditional Chinese medicine . Its molecular formula is C₃₀H₃₂O₁₅, with a molecular weight of 632.56–632.57 . Structurally, it consists of an albiflorin core (a tricyclic monoterpene glycoside) esterified with a galloyl group at the 6'-position of the glucose moiety .

Properties

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

IUPAC Name

[6-[[9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C30H32O15/c1-28-10-18(33)15-9-30(28,29(15,27(40)45-28)12-42-24(38)13-5-3-2-4-6-13)44-26-23(37)22(36)21(35)19(43-26)11-41-25(39)14-7-16(31)20(34)17(32)8-14/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3

InChI Key

NKYKOCKNAQIWRZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Galloylalbiflorin typically involves the esterification of albiflorin with gallic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the galloyl ester at the 6’ position of albiflorin .

Industrial Production Methods: Industrial production of 6’-O-Galloylalbiflorin is primarily achieved through extraction from the roots of Paeonia lactiflora. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 6’-O-Galloylalbiflorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6’-O-Galloylalbiflorin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-O-Galloylalbiflorin involves its interaction with androgen receptors. It acts as an antagonist, inhibiting the biosynthesis or actions of androgens. This inhibition can prevent the proliferation of androgen-dependent cells, making it a potential candidate for cancer therapy . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White crystalline powder .
  • Purity : ≥98% (determined by HPLC) .
  • Pharmacological Activity : Acts as a competitive androgen receptor (AR) antagonist, inhibiting testosterone and dihydrotestosterone (DHT)-induced AR activation .
  • Applications : Used in pharmaceutical research for anti-androgenic therapies and hormone-related disorder studies .

Comparison with Similar Compounds

The biological activity and chemical properties of 6'-O-Galloylalbiflorin are influenced by its structural features, particularly the position and type of acyl groups. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs from Paeonia lactiflora

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight Key Features Pharmacological Activity
This compound 929042-36-4 C₃₀H₃₂O₁₅ 632.57 Galloyl group at 6'-position of glucose; tricyclic monoterpene backbone Anti-androgenic (AR antagonism)
Albiflorin 39011-90-0 C₂₃H₂₈O₁₁ 480.46 Parent compound lacking galloyl group; same backbone Neuroprotective, anti-inflammatory
4-O-Galloylalbiflorin 1201580-97-3 C₃₀H₃₂O₁₅ 632.57 Galloyl group at 4'-position of glucose Not well-studied; potential AR modulation
6'-O-Galloylpaeoniflorin 122965-41-7 C₃₀H₃₂O₁₅ 632.57 Galloyl group at 6'-position of paeoniflorin (isomer of albiflorin) Anti-inflammatory, hepatoprotective

Key Observations:

Positional Isomerism: The anti-androgenic activity of this compound is attributed to the 6'-galloyl substitution, which optimizes steric interactions with the AR ligand-binding domain. In contrast, 4-O-Galloylalbiflorin (galloyl at 4'-position) shows weaker binding due to altered spatial orientation . 6'-O-Galloylpaeoniflorin, a positional isomer of albiflorin, exhibits divergent bioactivity (e.g., hepatoprotective effects) due to differences in the monoterpene core structure .

Role of the Galloyl Group :

  • The galloyl moiety enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins. Albiflorin, lacking this group, shows minimal anti-androgenic activity .

Functional Analogs in Anti-Androgen Research

Table 2: Anti-Androgenic Activity Comparison

Compound Source Mechanism of Action IC₅₀ (AR Inhibition) Reference
This compound Paeonia lactiflora Competitive AR antagonism 2.1 μM Washida, 2009
Pentagalloylglucose Paeonia lactiflora Non-competitive AR inhibition 5.8 μM Washida, 2009
Bicalutamide Synthetic drug Competitive AR antagonism 0.3 μM Clinical data

Key Findings:

  • This compound demonstrates 3-fold higher potency than pentagalloylglucose, likely due to its monoterpene backbone enabling deeper penetration into the AR binding pocket .
  • Compared to synthetic AR antagonists like bicalutamide, this compound has lower potency but offers fewer off-target effects, making it a candidate for natural anti-androgen therapies .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Property This compound Albiflorin 6'-O-Galloylpaeoniflorin
Boiling Point 923.1±65.0 °C Not reported Not reported
pKa 7.84±0.25 ~8.2 (estimated) ~7.9 (estimated)
Solubility Low in water; soluble in DMSO, methanol High in water Moderate in ethanol

Significance:

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